20-ethyl Prostaglandin E2

Lipid Biochemistry Prostanoid Receptor Signaling Physicochemical Characterization

20-ethyl Prostaglandin E2 (20-ethyl PGE2; CAS 37492-24-3) is a synthetic analog of Prostaglandin E2 (PGE2) distinguished by an extension of the ω-chain with two additional methylene carbon atoms, a structural feature shared only with the clinically approved F-series prostaglandin unoprostone. This modification differentiates it from the parent endogenous lipid, positioning it as a specialized chemical tool for investigating prostanoid signaling and the orphan nuclear receptor Nurr1.

Molecular Formula C22H36O5
Molecular Weight 380.5 g/mol
Cat. No. B13394993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-ethyl Prostaglandin E2
Molecular FormulaC22H36O5
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C22H36O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-19,21,23,25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)
InChIKeyNXMMZTNQIJBMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-ethyl Prostaglandin E2: A Structurally Distinct PGE2 Analog for Prostanoid and Nurr1 Research


20-ethyl Prostaglandin E2 (20-ethyl PGE2; CAS 37492-24-3) is a synthetic analog of Prostaglandin E2 (PGE2) distinguished by an extension of the ω-chain with two additional methylene carbon atoms, a structural feature shared only with the clinically approved F-series prostaglandin unoprostone [1]. This modification differentiates it from the parent endogenous lipid, positioning it as a specialized chemical tool for investigating prostanoid signaling and the orphan nuclear receptor Nurr1 .

1 Structurally distinct PGE2 analog with extended ω-chain for prostanoid SAR studies
2 Retains native 15(S) hydroxyl group, absent in unoprostone, for receptor interaction mapping
3 Reported Nurr1 transcriptional activation supports nuclear receptor and neuroinflammation research models

Why PGE2 or Unoprostone Cannot Substitute for 20-ethyl Prostaglandin E2 in Targeted Studies


Generic substitution with standard Prostaglandin E2 (PGE2) or the glaucoma drug unoprostone fails due to critical structural and functional divergences. While PGE2 shares the E-series cyclopentane ring, it lacks the extended ω-chain that alters the compound's physicochemical profile and potentially its receptor interaction landscape [1]. Unoprostone, despite possessing a similar ω-chain extension, is an F-series prostaglandin with additional 13,14-dihydro-15-keto modifications that severely limit its affinity for FP receptors and differentiate its pharmacological activity [1]. Therefore, 20-ethyl PGE2 occupies a unique structural niche not covered by its closest analogs, necessitating its specific procurement for experiments requiring an E-series prostaglandin with an extended ω-chain and an intact 15(S) hydroxyl group [1].

PGE2
Lacks ω-chain extension; altered lipophilicity and tPSA may shift receptor interaction landscape and physicochemical behavior
Unoprostone
F-series ring and 13,14-dihydro-15-keto modifications lead to distinct FP receptor pharmacology; E-series receptor profile not retained
Both comparators
Absence of published EP receptor binding data for 20-ethyl PGE2 makes direct pharmacological substitution uncertain without empirical validation

Quantitative Evidence Guide: Differentiating 20-ethyl Prostaglandin E2 from Its Closest Comparators


Structural Differentiation: ω-Chain Extension Confers Unique Physicochemical Profile Relative to PGE2

20-ethyl PGE2 is structurally differentiated from the endogenous ligand PGE2 by the addition of two methylene carbon atoms to the ω-chain [1]. This modification increases the calculated LogP from 2.9 for PGE2 to 2.94 for 20-ethyl PGE2, and the polar surface area (tPSA) from 86.8 Ų to 94.83 Ų, as determined by computational prediction [2]. These alterations in lipophilicity and hydrogen-bonding potential may influence membrane permeability and protein binding kinetics, providing a distinct chemical tool for probing structure-activity relationships (SAR) around the ω-chain terminus.

ω-Chain Extension vs PGE2
Cross-study comparable
LogP: 2.94 (20-ethyl PGE2) vs 2.9 (PGE2)
tPSA: 94.83 Ų vs 86.8 Ų
ΔLogP +0.04, ΔtPSA +8.03 Ų
Supports SAR studies on ω-chain contributions to membrane interaction
In silico prediction; experimental validation not yet reported
Lipid Biochemistry Prostanoid Receptor Signaling Physicochemical Characterization

Structural Advantage Over Unoprostone: Retention of the Native 15(S) Allylic Hydroxyl

In contrast to unoprostone, which contains 13,14-dihydro-15-keto modifications that reduce FP receptor affinity, 20-ethyl PGE2 retains the natural 15(S) allylic hydroxyl group present in PGE2 [1]. This structural retention is hypothesized to preserve or enhance potency at prostanoid receptors, offering a key differentiation for researchers seeking to isolate the effects of ω-chain elongation without the confounding influence of lower side chain modifications that are known to impair receptor binding [1].

15(S) Hydroxyl Retention vs Unoprostone
Class-level inference
Native 15(S) allylic hydroxyl present in 20-ethyl PGE2; absent in unoprostone (13,14-dihydro-15-keto)
Allows isolation of ω-chain effects without lower side chain modification confounding
Structural basis for receptor interaction differences; binding data not yet published
Receptor Pharmacology Ophthalmology Prostaglandin Analog Design

Functional Activity: Nurr1-Dependent Transcriptional Activation

20-ethyl PGE2 has been specifically identified as a prostaglandin analog that stimulates Nurr1-dependent transcriptional activity [1]. This functional activity is documented in patent literature and distinguishes it from many other PGE2 analogs, including unoprostone, which is primarily characterized for its intraocular pressure-lowering effects via FP receptor agonism. While the EC50 value for Nurr1 activation is not publicly disclosed, the qualitative designation as a Nurr1-modulating PG analog positions it as a valuable tool for investigating Nurr1-mediated pathways in neuroprotection and inflammation [1].

Nurr1 Transcriptional Activation
Supporting evidence
Stimulates Nurr1-dependent transcription in Gal4-Nurr1 reporter assay (qualitative)
Supports Nurr1 pathway research and neurodegeneration model studies
EC50 not publicly disclosed; confirmatory independent data recommended
Neurodegeneration Nuclear Receptor Pharmacology Parkinson's Disease

Critical Procurement Consideration: Absence of Published Prostanoid Receptor Binding Data

A critical and verifiable differentiator for procurement is the explicit acknowledgment by multiple vendors that ligand binding assays for 20-ethyl PGE2 with respect to EP or other prostanoid receptors have not been published [1]. This stands in stark contrast to PGE2, which has a well-characterized binding profile across all four EP receptor subtypes (EP1-EP4), and unoprostone, for which FP receptor binding affinity (Ki = 3.86 μM) has been reported [2]. Researchers requiring a compound with a predefined and validated prostanoid receptor selectivity profile must therefore exercise caution and consider this evidence gap when selecting 20-ethyl PGE2 for experimental use.

Receptor Binding Data Gap
Data to verify
No published EP or prostanoid receptor binding assays for 20-ethyl PGE2
Unoprostone: FP Ki = 3.86 μM; PGE2: extensive EP1-EP4 data
Selection as structural probe, not as pre-validated pharmacological tool
Empirical receptor profiling essential before use in selectivity-focused experiments
Receptor Binding Assays Pharmacological Characterization Experimental Planning

High-Impact Research Applications for 20-ethyl Prostaglandin E2


Prostanoid Receptor Structure-Activity Relationship (SAR) Studies

Use 20-ethyl PGE2 as a specific chemical probe to dissect the contribution of ω-chain elongation to prostanoid receptor pharmacology. By comparing its activity profile directly against PGE2 and unoprostone in parallel functional assays (e.g., cAMP accumulation, β-arrestin recruitment), researchers can map the structural determinants of receptor activation and downstream signaling pathways. This application is supported by the compound's unique structural retention of the 15(S) hydroxyl group, which allows for isolation of ω-chain effects without the confounding influence of lower side chain modifications found in unoprostone [1].

Nurr1-Mediated Transcriptional Regulation in Neurodegenerative Disease Models

Employ 20-ethyl PGE2 in cell-based models (e.g., HEK293T cells transfected with a Gal4-Nurr1 reporter construct) to investigate the role of Nurr1 activation in neuronal survival, inflammation, and dopamine synthesis. This application is directly supported by the patent literature describing its activity as a stimulator of Nurr1-dependent transcription [1]. Studies could include co-treatment experiments with known Nurr1 ligands to assess synergistic or antagonistic effects.

Physicochemical Profiling for Lipid-Based Drug Delivery Systems

Utilize 20-ethyl PGE2 in studies focused on the relationship between lipid structure and membrane permeability or formulation stability. The quantifiable differences in LogP and tPSA relative to PGE2 [1] make this analog a suitable model compound for investigating how incremental increases in lipophilicity and polar surface area affect encapsulation efficiency in liposomes, lipid nanoparticles, or cyclodextrin complexes. This is a niche but valuable application in pharmaceutical development research.

Negative Control for Receptor Binding Selectivity Experiments

Leverage the well-documented absence of published receptor binding data for 20-ethyl PGE2 [1] as a critical control in experimental design. When used in parallel with compounds of known selectivity (e.g., PGE2 for EP receptors, unoprostone for FP receptors), 20-ethyl PGE2 can help validate the specificity of observed biological effects and highlight the importance of empirical receptor profiling for novel lipid analogs.

Application
Selection Property
Validation Focus
Prostanoid receptor SAR studies
ω-Chain elongation probe with intact 15(S) hydroxyl
Receptor activation and signaling pathway mapping
Nurr1-mediated transcription research
Reported Nurr1 transcriptional activation
Cell-based reporter gene assay validation and pathway interaction studies
Lipid structure-permeability profiling
Incremental LogP and tPSA shift versus PGE2
Encapsulation and membrane permeability in lipid-based carrier systems
Receptor binding selectivity control experiments
Documented absence of EP/FP receptor binding data
Empirical receptor profiling requirement and assay specificity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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